molecular formula C14H10N2 B12973957 8-Phenylcinnoline

8-Phenylcinnoline

Cat. No.: B12973957
M. Wt: 206.24 g/mol
InChI Key: RKJQUYYSNVGEOD-UHFFFAOYSA-N
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Description

8-Phenylcinnoline is a heterocyclic aromatic compound derived from the cinnoline core, which consists of a benzene ring fused to a pyridazine ring (two adjacent nitrogen atoms at positions 1 and 2).

Cinnoline derivatives are less common than quinoline or isoquinoline analogs but are valued for their unique electronic properties and ability to act as ligands in metal complexes. The phenyl group at the 8-position may improve π-π stacking interactions or modulate biological activity, though specific data on 8-phenylcinnoline remain sparse.

Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

8-phenylcinnoline

InChI

InChI=1S/C14H10N2/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-16-14(12)13/h1-10H

InChI Key

RKJQUYYSNVGEOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2N=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 8-Phenylcinnoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of o-nitrophenylhydrazine with benzaldehyde followed by cyclization can yield 8-Phenylcinnoline . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

8-Phenylcinnoline undergoes various chemical reactions, including:

Scientific Research Applications

8-Phenylcinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have shown its potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Phenylcinnoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Core Structure Substituent(s) Molecular Formula Key Properties/Applications Reference
8-Phenylcinnoline Cinnoline Phenyl at 8-position C₁₄H₁₀N₂ (inferred) Hypothesized enhanced stability and ligand properties (theoretical) -
8-Phenylisoquinoline Isoquinoline Phenyl at 8-position C₁₅H₁₁N Used in synthetic intermediates; CAS 70125-67-6
8-Hydroxyquinoline Quinoline Hydroxyl at 8-position C₉H₇NO Metal chelation, antimicrobial activity
5-(Phenylazo)-8-hydroxyquinoline Quinoline Phenylazo at 5-position, hydroxyl at 8-position C₁₅H₁₁N₃O Potential dye or sensor applications; CAS 4312-09-8
4-Hydroxy-8-methoxycinnoline Cinnoline Hydroxyl at 4-position, methoxy at 8-position C₉H₈N₂O₂ Studied for coordination chemistry

Electronic and Reactivity Differences

  • 8-Phenylcinnoline vs. 8-Phenylisoquinoline: The cinnoline core (two adjacent nitrogens) is more electron-deficient than isoquinoline (one nitrogen), leading to differences in reactivity. For example, cinnolines are more prone to electrophilic substitution at positions 5 and 6, whereas isoquinolines react preferentially at the 1-position . The phenyl group in 8-phenylcinnoline may stabilize the aromatic system through resonance, whereas in 8-phenylisoquinoline, conjugation with the isoquinoline ring enhances planarity .
  • 8-Phenylcinnoline vs. 8-Hydroxyquinoline: The hydroxyl group in 8-hydroxyquinoline enables strong metal chelation (e.g., Al³⁺, Fe³⁺), while the phenyl group in 8-phenylcinnoline may favor hydrophobic interactions or π-stacking in biological systems . 8-Hydroxyquinoline derivatives are well-documented in medicinal chemistry (e.g., clioquinol), whereas 8-phenylcinnoline’s bioactivity remains unexplored .

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